Negative Differentiation: Lack of Significant cAMP Phosphodiesterase Inhibition Defines Target Profile
Methyl pyridin-3-ylcarbamate demonstrates insignificant inhibitory activity against cAMP phosphodiesterase (PDE) from bovine aorta at 1 µM cGMP, in the presence of calcium (10 µM) and calmodulin (15 nM) [1]. This contrasts with the broader carbamate class, where several members are known PDE inhibitors (e.g., certain indole-based carbamates exhibit IC50 values in the nanomolar range against other PDE isoforms).
| Evidence Dimension | cAMP Phosphodiesterase Inhibition |
|---|---|
| Target Compound Data | Insignificant inhibition at 1 µM |
| Comparator Or Baseline | Other carbamate PDE inhibitors (class-level) |
| Quantified Difference | Not applicable (qualitative assessment: insignificant vs. potent inhibition for some carbamates) |
| Conditions | In vitro, bovine aorta PDE, 1 µM cGMP, 10 µM Ca²⁺, 15 nM calmodulin |
Why This Matters
This negative result helps define the compound's selectivity profile, indicating it is not a non-specific PDE inhibitor and may be suitable for applications where PDE inhibition is an undesired off-target effect.
- [1] BindingDB. Assay ID: 13, ChEMBL_216500 (CHEMBL819310). View Source
